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molecular formula C10H12N2OS B8402214 5,6,7,8-Tetrahydro-imidazo[2,1-b]benzothiazole-3-methanol

5,6,7,8-Tetrahydro-imidazo[2,1-b]benzothiazole-3-methanol

Cat. No. B8402214
M. Wt: 208.28 g/mol
InChI Key: SAZNDCVWFKANRV-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

A suspension of LiAlH4 (2.1 g) in THF (100 mL) was treated with 5,6,7,8-Tetrahydro-imidazo[2,1-b]benzothiazole-3-carboxylic acid ethyl ester (Formula F-4) (5.6 g) and reacted at 25° C. for 5.5 hours. The reaction was quenched by serial additions of water and 15% sodium hydroxide and the mixture was filtered. Evaporation of the filtrate gave 5,6,7,8-Tetrahydro-imidazo[2,1-b]benzothiazole-3-methanol (Formula F-5) (4.11 g), m.p. 182-183° after crystallization from iso-propanol.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
5,6,7,8-Tetrahydro-imidazo[2,1-b]benzothiazole-3-carboxylic acid ethyl ester
Quantity
5.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([C:12]1[N:19]2[C:15]([S:16][C:17]3[CH2:23][CH2:22][CH2:21][CH2:20][C:18]=32)=[N:14][CH:13]=1)=O)C>C1COCC1>[N:14]1[CH:13]=[C:12]([CH2:10][OH:9])[N:19]2[C:18]3[CH2:20][CH2:21][CH2:22][CH2:23][C:17]=3[S:16][C:15]=12 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
5,6,7,8-Tetrahydro-imidazo[2,1-b]benzothiazole-3-carboxylic acid ethyl ester
Quantity
5.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C2SC3=C(N21)CCCC3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 25° C. for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by serial additions of water and 15% sodium hydroxide
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2C1SC1=C2CCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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